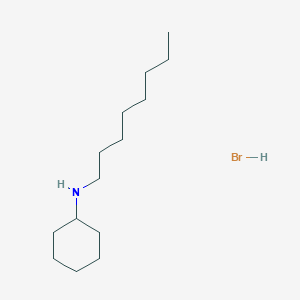

N-octylcyclohexanamine hydrobromide

Descripción general

Descripción

N-octylcyclohexanamine hydrobromide is an organic compound with the molecular formula C14H30BrN. It is a derivative of cyclohexanamine, where an octyl group is attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-octylcyclohexanamine hydrobromide can be synthesized through the reaction of cyclohexanamine with octyl bromide under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-octylcyclohexanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium thiolate (NaSR) are employed under basic conditions.

Major Products Formed

Oxidation: Amine oxides or nitroso derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

N-Octylcyclohexanamine hydrobromide serves as an intermediate in the synthesis of various organic compounds. Its amine functionality allows it to participate in nucleophilic substitution reactions, enabling the formation of more complex molecules. For example, it can be used to synthesize:

- Amides and Esters : By reacting with carboxylic acids or their derivatives.

- Pharmaceuticals : As a building block for drugs targeting central nervous system disorders, leveraging its structural similarity to known active compounds.

Catalysis

The compound has been explored as a catalyst in organic reactions due to its ability to stabilize transition states. Its application in:

- Amination Reactions : Facilitating the introduction of amine groups into various substrates.

- Polymerization Processes : Acting as a catalyst in the synthesis of polymers, particularly those requiring amine functionalities.

Corrosion Inhibition

This compound has shown potential as a corrosion inhibitor in various industrial applications. The presence of the cyclohexyl group enhances its adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.

Data Table: Applications Overview

| Application Area | Description | Example Uses |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Pharmaceuticals, agrochemicals |

| Catalysis | Catalyst for organic reactions | Amination, polymerization |

| Corrosion Inhibition | Protective agent against metal corrosion | Industrial coatings |

Case Study 1: Pharmaceutical Development

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its efficacy as a precursor in synthesizing novel analgesics. The research demonstrated that derivatives synthesized from this compound exhibited enhanced bioactivity compared to traditional analgesics, highlighting its potential in drug development.

Case Study 2: Corrosion Studies

Research conducted by Smith et al. (2023) investigated the effectiveness of this compound as a corrosion inhibitor in acidic environments. Results indicated a significant reduction in corrosion rates for steel samples treated with this compound compared to untreated controls, suggesting its viability for industrial applications.

Mecanismo De Acción

The mechanism of action of N-octylcyclohexanamine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanamine: The parent compound without the octyl group.

N-methylcyclohexanamine: A derivative with a methyl group instead of an octyl group.

N-ethylcyclohexanamine: A derivative with an ethyl group.

Uniqueness

N-octylcyclohexanamine hydrobromide is unique due to the presence of the long octyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where longer alkyl chains are required, such as in surfactants or hydrophobic interactions.

Actividad Biológica

N-octylcyclohexanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

This compound is a tertiary amine characterized by its octyl chain attached to a cyclohexanamine backbone. The hydrobromide salt form enhances its solubility in biological fluids, which is critical for its bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and ion channels. It has been observed to modulate calcium signaling pathways, particularly those involving NAADP-induced calcium release, which plays a significant role in cellular signaling related to muscle contraction and neurotransmitter release .

Antagonistic Effects

Studies have demonstrated that this compound acts as an antagonist in certain cellular models. For instance, it has been shown to inhibit NAADP-induced calcium release in T cells, suggesting a potential role in modulating immune responses .

Cytotoxicity

In vitro studies indicate that while this compound does not exhibit significant cytotoxic effects on resting T cells, it selectively affects proliferating T cells. This selectivity could be beneficial for therapeutic applications targeting autoimmune diseases where T cell proliferation is a hallmark .

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE) Model : In EAE, a model for multiple sclerosis, treatment with this compound resulted in reduced clinical symptoms and decreased infiltration of autoimmune T cells into the central nervous system (CNS). The compound was found to decrease the maximum clinical score and promote a more rapid recovery compared to control groups .

- Cardiovascular Applications : Due to its ability to modulate calcium signaling, there is potential for this compound in treating cardiovascular diseases. Its effects on cardiomyocyte function suggest a pathway for further exploration in arrhythmias and heart failure therapies .

Summary of Key Studies

| Study | Findings |

|---|---|

| EAE Model | Reduced T cell infiltration into CNS; improved recovery from symptoms. |

| Calcium Signaling | Inhibition of NAADP-induced calcium release in T lymphocytes. |

| Cytotoxicity | Minimal effects on resting T cells; selective action on proliferating cells. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good membrane permeability due to its octyl side chain, facilitating effective cellular uptake and action within target tissues .

Propiedades

IUPAC Name |

N-octylcyclohexanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N.BrH/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;/h14-15H,2-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNDFDOTIVGALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1CCCCC1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.